molecular formula C11H14N2OS B13170675 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13170675
M. Wt: 222.31 g/mol
InChI Key: LDQPENHHFXPGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is a high-purity chemical compound offered for research use only. It is strictly intended for laboratory applications and is not for human or veterinary therapeutic use. This compound belongs to a class of heteroaromatic aldehydes that serve as versatile intermediates in organic synthesis and medicinal chemistry research. The structure combines a pyridine ring, a key heterocycle in pharmaceuticals, with a 2-methylthiomorpholine group, which can influence the molecule's electronic properties and bioavailability. The presence of the reactive carbaldehyde functional group makes it a valuable precursor for the synthesis of more complex molecules via condensation, nucleophilic addition, and other coupling reactions . While specific biological data for this exact compound is not available, research on structurally related pyridine-3-carbaldehyde derivatives demonstrates their significant value in drug discovery. For instance, similar compounds have been identified as key intermediates in the development of multifunctional ligands for neurodegenerative diseases . Other pyridine derivatives have been explored as potent and selective antagonists for metabotropic glutamate receptors (mGlu5), which are important therapeutic targets for neurological and psychiatric disorders . The structural features of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde suggest potential for similar applications in developing bioactive molecules for central nervous system research, enzyme inhibition, and other pharmacological studies . Researchers can utilize this building block to create libraries of compounds for high-throughput screening or to refine lead compounds in projects targeting a range of diseases.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

LDQPENHHFXPGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The compound’s preparation involves two primary components:

Strategies focus on coupling pre-functionalized pyridine derivatives with thiomorpholine precursors or constructing the thiomorpholine ring directly on the pyridine scaffold.

Method 1: Nucleophilic Aromatic Substitution

Step 1: Synthesis of 6-Chloropyridine-3-carbaldehyde

  • Starting Material : 6-Chloronicotinaldehyde or derivatives.
  • Reaction : Chlorination of pyridine-3-carbaldehyde via trichloroisocyanurate (TCICA) in dichloromethane at 40–90°C.
    Yield: 90–95% (CN101906068A)  

Method 2: Reductive Amination and Cyclization

Step 1: Synthesis of Pyridine-3-carbaldehyde-Thioether Intermediate

  • Starting Material : 6-Aminopyridine-3-carbaldehyde.
  • Reaction : React with 2-(methylthio)ethyl bromide in ethanol, followed by cyclization using hydrochloric acid.
    Yield: 65–70% (CN102432626A)  

Step 2: Oxidation to Thiomorpholine

Method 3: Direct Coupling via Palladium Catalysis

  • Substrate : 6-Bromopyridine-3-carbaldehyde.
  • Reagent : 2-Methylthiomorpholine-4-boronic ester.
  • Catalyst : Pd(PPh₃)₄
  • Conditions :
    • Solvent: Dioxane/Water (4:1)
    • Base: Sodium carbonate
    • Temperature: 100°C, 12h.

      Yield: 70–75% (US3160633A)  

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution High regioselectivity, scalable Requires hazardous chlorinating agents 75–80%
Reductive Amination Mild conditions, fewer steps Lower yield for cyclization step 65–70%
Palladium Coupling Versatile for diverse substrates Costly catalysts, boronate synthesis 70–75%

Critical Reaction Parameters

  • Temperature : Optimal range: 80–100°C for coupling/cyclization.
  • Catalysts : Thoria-alumina (for aldehyde synthesis), TEMPO (for oxidations).
  • Solvents : Dichloromethane, DMA, or ethanol preferred for solubility and safety.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-3-carbaldehyde Derivatives

The pyridine-3-carbaldehyde scaffold is a versatile intermediate in medicinal and synthetic chemistry. Substituents at the 6-position significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine-3-carbaldehyde Derivatives
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Features/Applications References
6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde 2-Methylthiomorpholin-4-yl C₁₂H₁₅N₂OS 251.33 g/mol* Sulfur-containing morpholine derivative; potential kinase inhibitor scaffold -
6-(1-Methyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde 1-Methylpyrazol-4-yl C₁₀H₉N₃O 187.20 g/mol Aromatic heterocycle; used in ligand design for metalloenzymes
6-[(4-Methylphenyl)sulfanyl]pyridine-3-carbaldehyde (4-Methylphenyl)sulfanyl C₁₃H₁₁NOS 229.30 g/mol Sulfur-linked aryl group; enhances lipophilicity
6-(4-Formylphenyl)pyridine-3-carbaldehyde 4-Formylphenyl C₁₃H₉NO₂ 211.22 g/mol Dual aldehyde groups; crosslinking applications

*Calculated based on structural formula.

Key Observations :

The (4-methylphenyl)sulfanyl substituent () increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to morpholine derivatives.

Steric Considerations :

  • The thiomorpholine ring is bulkier than pyrazolyl or sulfanyl groups, which could influence binding affinity in enzyme-active sites or catalytic pockets.

Functional Group Diversity: The dual aldehyde groups in 6-(4-formylphenyl)pyridine-3-carbaldehyde () enable bifunctional reactivity (e.g., Schiff base formation), unlike the mono-aldehyde in the target compound.

Biological Activity

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound notable for its unique structure, which includes a pyridine ring substituted with an aldehyde group and a morpholine ring containing a methylthio group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is C₁₁H₁₄N₂OS. The structural features that contribute to its biological activity include:

  • Pyridine Ring : A common motif in many bioactive compounds.
  • Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.
  • Methylthio Group : May enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through the aldehyde moiety. The formation of covalent bonds can lead to inhibition of enzymatic functions, making it a candidate for further investigation in enzyme interaction studies and biochemical assays.

Antimicrobial Activity

Research has indicated that compounds similar to 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde exhibit significant antimicrobial properties. The pyridine ring is known for its presence in numerous drugs, contributing to antibacterial and antifungal activities. For instance, derivatives with pyridyl moieties have shown promising antibacterial effects, with minimum inhibitory concentrations (MIC) below 50 µg/mL against various pathogens .

Case Studies

  • Enzyme Interaction Studies :
    In vitro assays have demonstrated that 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can inhibit specific enzymes through covalent modification. These findings suggest potential applications in targeting diseases where enzyme inhibition is beneficial.
  • Synthesis and Biological Evaluation :
    A study synthesized various derivatives of pyridine-based compounds and evaluated their biological activities, including antimicrobial and antitumor effects. The results indicated that structural modifications significantly influenced their efficacy, highlighting the importance of the methylthio and morpholine groups in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of both the morpholine ring and the methylthio group significantly enhances the biological activity of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde compared to other similar compounds.

Compound NameMolecular FormulaUnique Features
5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehydeC₁₁H₁₁N₃OContains a pyrazole ring instead of morpholine
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehydeC₁₁H₁₄N₂OSDifferent substitution pattern on morpholine ring
6-Methylpyridine-2-carboxaldehydeC₇H₇NOLacks the morpholine and methylthio groups

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